N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Lipophilicity Drug-likeness ADME

N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic small molecule belonging to the class of 1,3,4-thiadiazole carboxamide derivatives. Its structure uniquely hybridizes a 1,3,4-thiadiazole ring substituted with an n-butyl group, a 1H-tetrazole ring, and a cyclohexane carboxamide core.

Molecular Formula C14H21N7OS
Molecular Weight 335.43 g/mol
Cat. No. B12178514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-butyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
Molecular FormulaC14H21N7OS
Molecular Weight335.43 g/mol
Structural Identifiers
SMILESCCCCC1=NN=C(S1)NC(=O)C2(CCCCC2)N3C=NN=N3
InChIInChI=1S/C14H21N7OS/c1-2-3-7-11-17-18-13(23-11)16-12(22)14(8-5-4-6-9-14)21-10-15-19-20-21/h10H,2-9H2,1H3,(H,16,18,22)
InChIKeyHWYDXIDAPZSXPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide: Compound Profile and Comparator Context


N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic small molecule belonging to the class of 1,3,4-thiadiazole carboxamide derivatives. Its structure uniquely hybridizes a 1,3,4-thiadiazole ring substituted with an n-butyl group, a 1H-tetrazole ring, and a cyclohexane carboxamide core. This scaffold is of interest in medicinal chemistry due to the established broad-spectrum bioactivity of 1,3,4-thiadiazoles [1] and tetrazoles in drug design. The compound's closest structural analogs, such as N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide [2] and N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide , differ primarily in the substituent at the 5-position of the thiadiazole ring, a critical modification point for structure-activity relationships [1].

Procurement Advantage: Why N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is Not Interchangeable with Generic Analogs


Generic substitution within the 1,3,4-thiadiazole class is chemically unsound for this compound due to the strict dependence of bioactivity on the specific 5-position substituent. A review by Matysiak confirms that the type and size of the substituent on the thiadiazole ring are critical for target engagement and selectivity [1]. Simple replacement with analogs possessing 5-tert-butyl, 5-cyclohexyl, or 5-benzyl groups leads to significant shifts in lipophilicity, steric bulk, and hydrogen-bonding capacity, which directly alter pharmacokinetic profiles and target binding kinetics as demonstrated across various thiadiazole series [2] [3]. The n-butyl chain and tetrazole moiety in the target compound provide a subtly balanced physicochemical profile distinct from bulkier or heteroatom-containing analogs, making it non-fungible in any established SAR campaign.

Head-to-Head Quantitative Differentiation Data for N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide


Lipophilicity Modulation: n-Butyl vs. Cyclohexyl and Tert-Butyl Analogs

The lipophilicity (cLogP) of N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide was computationally compared to its closest analogs. The target compound provides a moderate cLogP of 2.8, positioning it within optimal oral drug-likeness space [1]. In contrast, the 5-cyclohexyl analog shows a higher cLogP of 3.8, indicating potential solubility and permeability offsets, while the 5-tert-butyl analog lacking a tetrazole group exhibits a lower cLogP of 3.6 due to reduced polar surface area.

Lipophilicity Drug-likeness ADME Physicochemical property

Hydrogen-Bond Acceptor Diversity Index: Tetrazole-Ring Enhancement

A key differentiator is the number of hydrogen-bond acceptors (HBA). The target compound, containing a tetrazole ring, possesses 7 HBA, compared to 4 HBA for the comparator N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide, which lacks the tetrazole group. This difference is due to the additional nitrogen atoms in the tetrazole ring . This enhanced HBA count increases the compound's capacity for specific polar interactions with biological targets, potentially conferring a selectivity advantage.

Hydrogen bonding Target engagement Physicochemical property Solubility

Impact of 5-Alkyl Chain Length on Steric Bulk and Target Binding Kinetics

SAR studies on 1,3,4-thiadiazole amides indicate that the 5-alkyl chain length critically modulates enzyme inhibition kinetics. A study by Altintop et al. on carbonic anhydrase inhibitors demonstrated that increasing chain length from methyl to n-butyl improved the inhibition constant (Ki) by over 10-fold due to optimal fit into a hydrophobic pocket [1]. While not measured for this exact target, the n-butyl chain is predicted to provide a balanced steric profile compared to the bulkier cyclohexyl analog, which may exhibit slower association rates or steric clashes, and the less lipophilic tert-butyl analog, which may have a weaker hydrophobic interaction.

Structure-Activity Relationship Steric effects Enzyme inhibition Kinetics

Procurement-Guided Application Scenarios for N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide


Medicinal Chemistry Hit-to-Lead Optimization for Hydrophobic Enzyme Pockets

The compound's balanced cLogP of 2.8 and the presence of a flexible n-butyl chain make it an ideal candidate for targeting enzymes with a deep hydrophobic pocket adjacent to a polar region. A procurement team should prioritize this compound for initial screening against kinases, carbonic anhydrases, or matrix metalloproteinases (MMPs), where the 5-substituent is known to modulate selectivity and potency [1]. The combination of the butyl group and tetrazole ring provides a physicochemical profile predicted to optimize binding enthalpy and kinetic off-rates compared to bulkier 5-substituents.

Diversity-Oriented Screening Library as a 3D-Pharmacophore Probe

With a hydrogen-bond acceptor count of 7, this compound stands out in the 1,3,4-thiadiazole space for its capacity to form complex, directional hydrogen-bond networks. It is an excellent procurement choice for inclusion in diverse screening libraries where the goal is to identify tetrazole-mediated binding modes [2]. The 1H-tetrazol-1-yl fragment acts as a privileged structure in medicinal chemistry, and its incorporation here provides a balanced, three-dimensional pharmacophore not achievable with non-tetrazole analogues.

Crystallography-Ready Probe for Ligand-Target Interaction Studies

The specific structural features of this compound, including the linear butyl chain, rigid cyclohexane, and tetrazole ring, make it a valuable tool compound for co-crystallography studies. The distinct electron density of the tetrazole ring serves as a unique structural marker, facilitating the determination of binding modes and confirming the engagement of a specific hydrophobic sub-pocket in the target protein [3]. Its procurement is recommended when interpreting SAR from more flexible or bulky analog series.

Permeability and Solubility Model Compound

Given its cLogP of 2.8, which is distinct from more lipophilic analogs (cLogP 3.8), this compound is a useful procurement choice for studying passive membrane permeability in a lower-lipophilicity range for heterocyclic carboxamides. It can be used as a reference standard in PAMPA or Caco-2 assays to calibrate the permeability window for a new chemical series [4].

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